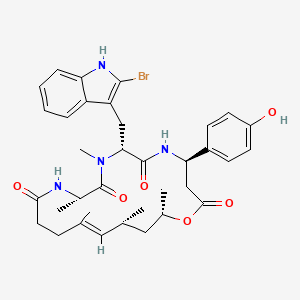
Jaspamide j
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jaspamide J is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an actin polymerisation inhibitor, an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.
Wissenschaftliche Forschungsanwendungen
Introduction to Jaspamide J
This compound, also known as jasplakinolide, is a cyclodepsipeptide derived from marine sponges, particularly Jaspis johnstoni and Hemiastrella minor. This compound has garnered significant attention in the scientific community due to its diverse biological activities, particularly in cancer therapy and cellular function modulation. Its mechanism of action primarily involves the disruption of the actin cytoskeleton, which plays a crucial role in various cellular processes.
Antitumor Activity
Jaspamide has demonstrated antitumor properties across several cancer types, including prostate, breast carcinomas, and acute myeloid leukemia. Research indicates that it inhibits cell proliferation by affecting the actin cytoskeleton:
- Prostate Cancer : Jaspamide disrupts the actin cytoskeleton in prostate carcinoma PC-3 cells, leading to inhibited growth and increased sensitivity to radiation therapy .
- Leukemia : In HL-60 cells (a model for acute myeloid leukemia), jaspamide treatment resulted in reduced proliferation rates and induced maturation of these cells, indicating potential therapeutic benefits in leukemia management .
Table 1: Summary of Antitumor Effects of this compound
| Cancer Type | Mechanism of Action | Result |
|---|---|---|
| Prostate Carcinoma | Disruption of actin cytoskeleton | Inhibited growth and enhanced radiosensitivity |
| Acute Myeloid Leukemia | Induction of maturation in HL-60 cells | Reduced proliferation and enhanced differentiation |
Cardiovascular Effects
Recent studies have explored the cardiotoxicity associated with jaspamide. While it exhibits antitumor efficacy, it also poses risks to cardiac function:
- Cardiac Ion Channels : Jaspamide significantly inhibits various cardiac ion channels (e.g., Kv1.5, Cav1.2), which may lead to decreased cardiomyocyte viability and contractility at higher concentrations .
- Human Cardiomyocytes : Experiments using induced pluripotent stem cell-derived cardiomyocytes showed that jaspamide reduced cell indices and beat amplitude, suggesting potential cardiotoxic effects that must be carefully monitored in therapeutic applications .
Table 2: Effects of Jaspamide on Cardiac Function
| Concentration (μM) | Effect on Cell Viability | Effect on Beat Amplitude |
|---|---|---|
| 30 nM | Minimal impact | Minimal impact |
| 10 μM | Significant reduction | Significant reduction |
Immunomodulatory Properties
Jaspamide also influences immune cell behavior:
- Monocyte Functionality : Treatment with jaspamide resulted in a dramatic reorganization of actin in human monocytes, inhibiting ruffling and movement but not affecting phagocytic activity or oxidative burst responses . This suggests that while jaspamide can modulate immune responses, it does not impair essential immune functions.
Table 3: Impact of Jaspamide on Immune Cells
| Cell Type | Effect on Movement | Effect on Phagocytosis |
|---|---|---|
| Human Monocytes | Inhibited ruffling and movement | No significant effect |
Antimicrobial Activity
Emerging research highlights the antimicrobial potential of jaspamide:
- Studies have shown that jaspamide exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in treating infections .
Table 4: Antimicrobial Efficacy of Jaspamide
| Pathogen Type | Inhibition Concentration (μg/mL) | Result |
|---|---|---|
| Bacteria | <0.1 | Effective inhibition |
| Fungi | <0.1 | Effective inhibition |
Case Studies and Research Findings
Several case studies have documented the effects of jaspamide across different applications:
- Antitumor Case Study : A study investigating the effects of jaspamide on prostate cancer cells demonstrated a dose-dependent inhibition of cell growth with significant alterations in cell morphology indicative of apoptosis.
- Cardiotoxicity Assessment : Research involving patch clamp assays indicated that jaspamide's inhibition of cardiac ion channels correlates with decreased contractility in human cardiomyocytes, emphasizing the need for careful dosage management during cancer treatment.
- Immunological Response Analysis : An investigation into HL-60 cells showed that while jaspamide inhibited cell movement through actin reorganization, it did not compromise essential immune functions like phagocytosis.
Eigenschaften
Molekularformel |
C35H43BrN4O6 |
|---|---|
Molekulargewicht |
695.6 g/mol |
IUPAC-Name |
(4R,7R,10S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C35H43BrN4O6/c1-20-10-15-31(42)37-23(4)35(45)40(5)30(18-27-26-8-6-7-9-28(26)38-33(27)36)34(44)39-29(24-11-13-25(41)14-12-24)19-32(43)46-22(3)17-21(2)16-20/h6-9,11-14,16,21-23,29-30,38,41H,10,15,17-19H2,1-5H3,(H,37,42)(H,39,44)/b20-16+/t21-,22-,23-,29+,30+/m0/s1 |
InChI-Schlüssel |
JCKVLCSMPHMFGK-CBRUVUFKSA-N |
Isomerische SMILES |
C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)CC/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Kanonische SMILES |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)CCC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















